Fmoc-Ser-OH
Overview
Description
Fmoc-Ser-OH is the standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
Fmoc-Ser-OH is an N-terminal protected reagent used in peptide synthesis . Some of the reported examples include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .
Molecular Structure Analysis
The molecular structure of Fmoc-Ser-OH includes a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC when reacted to give the Fmoc derivatives .
Chemical Reactions Analysis
The Fmoc group in Fmoc-Ser-OH is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-Ser-OH has a molar mass of 327.33 g/mol . It has an optical activity of [α]20/D −12.5±1°, c = 1% in DMF . It is suitable for Fmoc solid-phase peptide synthesis .
Scientific Research Applications
Phosphate Protection in Peptide Synthesis : Fmoc-Ser-OH derivatives are useful in peptide synthesis, particularly with phosphate protection. These derivatives can be obtained in high yields for efficient peptide synthesis processes (Paquet, 2009).
Self-Assembled Structure Formation : Fmoc-Ser(tbu)-OH is reported to form self-assembled structures, which undergo morphological transitions at different concentrations and temperatures. These properties have implications for the design of self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase O-Glycosylation : The solid-phase O-glycosylation of Fmoc-Ser-OH for glycopeptide synthesis demonstrates its utility in producing glycopeptides, a process valuable in biochemical research (Ryan, Koh, Lohning, & Rudrawar, 2017).
Synthesis of Phosphopeptides : Fmoc-Ser-OH is used in the synthesis of phosphopeptides, a process critical in studying proteins like tau, which is associated with Alzheimer's disease (Shapiro et al., 1997).
Racemization Studies : Studies on racemization of Fmoc-Ser(tBu)-OH during peptide synthesis provide insights into optimizing synthetic protocols for peptide production (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Antibacterial Composite Materials : Fmoc-Ser-OH is also utilized in the development of antibacterial composite materials. Its self-assembling properties contribute to inhibiting bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Microwave-Assisted Solid-Phase Glycopeptide Synthesis : Fmoc-Ser-OH is involved in efficient microwave-assisted solid-phase synthesis of glycopeptides, demonstrating its importance in rapid and high-yield peptide production (Matsushita, Hinou, Kurogochi, Shimizu, & Nishimura, 2005).
Safety And Hazards
Fmoc-Ser-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers
Several papers have been published on Fmoc-Ser-OH. For instance, a paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “Optimal structural design of mannosylated nanocarriers for macrophage targeting” discusses the applications of Fmoc-Ser-OH .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser-OH | |
CAS RN |
73724-45-5 | |
Record name | 73724-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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